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Compound of Interest

Compound Name: N-Ethylethylenediamine

Cat. No.: B093853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
ethylethylenediamine (CsH12Nz2), a crucial building block in pharmaceutical and chemical
synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering valuable insights for compound
identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for N-Ethylethylenediamine is C4aH12N2 and it has a molecular weight of
88.15 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this
compound.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCIs (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at O ppm
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. . Coupling

Chemical Shift o . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

2.76 t 2H 5.9 -CH2-NH:z
2.68 t 2H 5.9 -NH-CH2-
2.61 q 2H 7.2 -CH2-CHs
1.45 (approx.) s (broad) 3H -NHz and -NH-
1.09 t 3H 7.2 -CHs

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCIs (Deuterated Chloroform) Reference: CDCls at 77.16 ppm

Chemical Shift (8) ppm Assignment
52.5 -NH-CHz2-
49.8 -CHz2-NH:
44.5 -CH2-CHs
15.2 -CHs

IR (Infrared) Spectroscopy Data

Technique: Liquid Film (Neat)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

N-H stretch (primary and
3350 - 3250 Strong, Broad ]

secondary amine)
2965 - 2850 Strong C-H stretch (aliphatic)
1590 Medium N-H bend (primary amine)
1460 Medium C-H bend (CHz and CHs)
1130 Medium C-N stretch

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Proposed Fragment
88 Moderate [M]* (Molecular lon)

58 High [CH2=N*+H-CH2-CHj3]

44 High [CH2=N*H-CHj]

30 High [CH2=NHz]* (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of N-ethylethylenediamine (approximately 10-20 mg) was
prepared in deuterated chloroform (CDClIs, 0.6-0.7 mL) directly in a 5 mm NMR tube.[2] The
tube was capped and gently agitated to ensure homogeneity.

 Instrumentation: *H and 3C NMR spectra were acquired on a standard NMR spectrometer
(e.g., 400 or 500 MHz).
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o Data Acquisition:

o Locking and Shimming: The spectrometer was locked onto the deuterium signal of the
CDCls solvent, and the magnetic field homogeneity was optimized through an automated
shimming procedure.[2]

o 'H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key
parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range, and a relaxation delay of 1-2
seconds.

o 13C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum,
resulting in singlet peaks for each unique carbon atom. A larger number of scans and a
longer relaxation delay were typically required compared to *H NMR due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[3]

» Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual
solvent peak of CDCIs (*H: 7.26 ppm, 13C: 77.16 ppm) or an internal standard (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat N-ethylethylenediamine liquid was placed directly onto
the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt
plate was carefully placed on top to create a thin liquid film.[4]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

o Data Acquisition: A background spectrum of the clean salt plates was first recorded. The
sample was then placed in the instrument's sample holder, and the infrared spectrum was
acquired over the mid-IR range (typically 4000-400 cm~1). Multiple scans were co-added to
improve the signal-to-noise ratio.

» Data Processing: The final spectrum was generated by ratioing the sample spectrum against
the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: A small amount of volatile N-ethylethylenediamine was introduced
into the mass spectrometer via a direct insertion probe or through the injection port of a gas
chromatograph (GC-MS).[5]

 Instrumentation: An electron ionization (EI) mass spectrometer was used.

« lonization: The gaseous sample molecules were bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[6]

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion was measured by a detector, generating a mass
spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
characteristic fragmentation pathway of N-ethylethylenediamine.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed EI fragmentation of N-ethylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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